BCRP Inhibition Potency: Protopanaxadiol Outperforms Rh2, PPT, Rg3, Rg1, and Rh1 in MCF-7/MX Breast Cancer Resistance Protein Assay
In a direct head-to-head comparison of six ginsenosides and their metabolites for BCRP (breast cancer resistance protein) inhibitory activity using MCF-7/MX cells overexpressing BCRP, protopanaxadiol (PPD) was identified as the most potent BCRP inhibitor among all compounds tested [1]. Only PPD demonstrated significant inhibition of BCRP-associated vanadate-sensitive ATPase activity in inside-out membrane vesicles from Lactococcus lactis cells expressing BCRP, whereas Rh2 and PPT did not produce detectable ATPase inhibition in this assay despite enhancing mitoxantrone cytotoxicity.
| Evidence Dimension | BCRP inhibitory activity ranking and ATPase inhibition |
|---|---|
| Target Compound Data | PPD: most potent BCRP inhibitor; significant inhibition of BCRP-associated vanadate-sensitive ATPase activity |
| Comparator Or Baseline | Rh2: second most potent; PPT: third most potent; Rg3, Rg1, Rh1: ineffective in either MCF-7 or MCF-7/MX cells. Rh2 and PPT: no significant ATPase inhibition |
| Quantified Difference | PPD uniquely inhibited BCRP ATPase activity; Rg3, Rg1, Rh1 showed zero efficacy in both sensitive and resistant cell lines |
| Conditions | MCF-7/MX cells overexpressing BCRP; inside-out membrane vesicles from Lactococcus lactis expressing BCRP; mitoxantrone cytotoxicity enhancement assay |
Why This Matters
For researchers investigating multidrug resistance reversal or BCRP transporter pharmacology, PPD is the only compound among tested ginsenosides that demonstrates direct BCRP ATPase inhibition, making it the necessary selection over Rh2, PPT, or glycosylated precursors for mechanistic studies.
- [1] Jin J, Shahi S, Kang HK, van Veen HW, Fan TP. Metabolites of ginsenosides as novel BCRP inhibitors. Biochem Biophys Res Commun. 2006;345(4):1308-1314. View Source
